4-Tert-butylthiazole-2-thiol chemical properties and structure
4-Tert-butylthiazole-2-thiol chemical properties and structure
An In-Depth Technical Guide to 4-Tert-butylthiazole-2-thiol: Structure, Properties, and Applications
Introduction
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4][5] This scaffold is present in a multitude of pharmacologically active compounds, from the essential vitamin B1 (thiamine) to a wide array of synthetic drugs with applications as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] 4-Tert-butylthiazole-2-thiol is a derivative that combines the privileged thiazole core with two key functional groups: a sterically demanding tert-butyl group at the C4 position and a reactive thiol group at the C2 position.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Tert-butylthiazole-2-thiol. We will explore its spectroscopic signature, potential applications, and essential safety protocols, offering field-proven insights to facilitate its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
4-Tert-butylthiazole-2-thiol is a distinct organosulfur compound whose utility is defined by its unique structural features. The bulky tert-butyl group significantly influences its solubility and conformational behavior, while the 2-thiol (or mercapto) group is the primary center of its chemical reactivity.
Core Structure
The fundamental structure consists of a 1,3-thiazole ring substituted at positions 4 and 2.
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Caption: Chemical structure of 4-Tert-butylthiazole-2-thiol.
Thiol-Thione Tautomerism
A critical feature of 2-mercaptothiazoles is their existence as a mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form (4-tert-butyl-1,3-thiazolidine-2-thione). In solution and solid states, the equilibrium generally favors the thione form, a phenomenon that has significant implications for its reactivity and spectroscopic properties.
Caption: Thiol-Thione tautomerism in 4-Tert-butylthiazole-2-thiol.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2180-05-4 | [6][7][8] |
| Molecular Formula | C₇H₁₁NS₂ | [6][7] |
| Molecular Weight | 173.31 g/mol | [6] |
| IUPAC Name | 4-(tert-butyl)thiazole-2-thiol | |
| Synonyms | 4-tert-butyl-3H-1,3-thiazole-2-thione | |
| SMILES | SC1=NC(C(C)(C)C)=CS1 | |
| InChI Key | LORVDQSPQDOFQN-UHFFFAOYSA-N |
Spectroscopic Analysis: A Practical Guide
Accurate structural confirmation is paramount in research. The combination of NMR and IR spectroscopy provides an unambiguous fingerprint for 4-Tert-butylthiazole-2-thiol. The following protocols and expected data are based on standard practices for thiazole compounds.[9]
Experimental Protocols
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H or S-H).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9]
-
Final Volume: Ensure the final solution height is between 4.0 and 5.0 cm.[9]
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[10]
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Field Insights |
| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | δ 1.3 - 1.5 ppm | The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, serving as a distinctive marker for this moiety.[11] |
| Thiazole Proton (C5-H) | δ 6.5 - 7.5 ppm | The chemical shift of the lone proton on the thiazole ring is sensitive to the solvent and the tautomeric equilibrium. | |
| Thiol/Amine Proton (SH/NH) | δ 9.0 - 13.0 ppm (broad) | This proton is acidic and readily exchanges, resulting in a broad signal that may not always be observed, especially in CDCl₃. Its presence is more likely in DMSO-d₆. | |
| ¹³C NMR | tert-Butyl Carbons (-C (CH₃)₃) | δ ~30 ppm | The quaternary carbon of the tert-butyl group. |
| tert-Butyl Carbons (-C(CH₃ )₃) | δ ~32 ppm | The three equivalent methyl carbons. | |
| Thiazole Carbons (C4, C5) | δ 110 - 150 ppm | Aromatic carbons in the thiazole ring. The carbon attached to the tert-butyl group (C4) will be further downfield. | |
| Thiazole Carbon (C2) | δ > 180 ppm | In the favored thione tautomer, this carbon is a thiocarbonyl (C=S), which is highly deshielded and appears significantly downfield. | |
| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | This band, indicative of the thione tautomer, is often broad due to hydrogen bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 cm⁻¹ | Overlapping signals from the thiazole C-H and the tert-butyl C-H bonds. | |
| C=N Stretch (Ring) | 1500 - 1600 cm⁻¹ | A characteristic vibration of the thiazole ring system.[12] | |
| C=S Stretch (Thione) | 1050 - 1250 cm⁻¹ | The presence of a strong band in this region provides compelling evidence for the dominance of the thione tautomer. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 173.04 | The expected exact mass for C₇H₁₁NS₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
Synthesis and Reactivity
Understanding the synthesis and reactivity of 4-Tert-butylthiazole-2-thiol is essential for its application as a building block in more complex molecular architectures.
Synthetic Workflow
While multiple synthetic routes to thiazoles exist, a common and reliable method for 2-mercaptothiazoles involves the reaction of an α-haloketone with a dithiocarbamate salt. This is a variation of the classic Hantzsch thiazole synthesis.[1]
Caption: Generalized synthetic workflow for 4-Tert-butylthiazole-2-thiol.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. The causality here is to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The heating provides the activation energy for the cyclization and subsequent dehydration steps.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product, being organic and less polar, will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Tert-butylthiazole-2-thiol.
Key Chemical Reactions
The reactivity of the molecule is dominated by the thiol/thione group. The acidic proton can be removed by a base to form a highly nucleophilic thiolate anion. This anion is the key intermediate for a variety of functionalization reactions.
Caption: Key reactivity pathways of 4-Tert-butylthiazole-2-thiol.
-
Thiolate Formation: The compound is acidic enough to be deprotonated by common bases like sodium hydride or potassium carbonate. The resulting thiolate is a soft nucleophile, readily attacking soft electrophiles.[13]
-
S-Alkylation: The thiolate reacts efficiently with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form 2-(alkylthio)thiazole derivatives.[13] This is a cornerstone reaction for incorporating the thiazole moiety into larger molecules.
-
Oxidation to Disulfides: Like other thiols, it can be oxidized under mild conditions (e.g., using iodine or air) to form a disulfide-linked dimer.[13][14][15] This reaction is relevant in the context of redox-sensitive biological systems and materials science.
Applications in Research and Drug Development
The 4-Tert-butylthiazole-2-thiol scaffold is of interest to researchers for several reasons, stemming from both the properties of the thiazole ring and the attached functional groups.
-
Fragment-Based Drug Discovery (FBDD): Thiazoles are common fragments found in screening campaigns.[4] This molecule, with its defined vector for growth (at the sulfur atom) and a lipophilic tert-butyl group to probe hydrophobic pockets, is a valuable tool for FBDD. However, researchers must be cautious, as 2-aminothiazoles are known frequent hitters, and reactivity should be carefully assessed to exclude non-specific inhibition.[4]
-
Building Block for Medicinal Chemistry: As a functionalized heterocycle, it serves as a starting point for the synthesis of more complex molecules. The thiazole core is a known bioisostere for other aromatic systems and is present in numerous approved drugs. Its derivatives are explored for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]
-
NMR Probes for Macromolecular Studies: The tert-butyl group provides an exceptionally sharp and intense singlet in ¹H NMR spectra.[11] By incorporating this molecule into a ligand or protein via the thiol group, the tert-butyl signal can be used as a sensitive probe to monitor binding events and conformational changes in large biomolecules, where signals from the macromolecule itself would be too broad to resolve.[11]
-
Modulators of Cellular Development: Substituted thiazoles have been shown to influence cellular differentiation and development.[16] The specific substitution pattern, including the size and hydrophobicity of groups like tert-butyl, can be tuned to modulate biological activity, for instance, by mimicking the action of molecules like all-trans-retinoic acid (ATRA).[16]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 4-Tert-butylthiazole-2-thiol possesses hazards that require careful management.
GHS Hazard Information
Based on available safety data sheets (SDS), the compound is classified with the following hazards:
-
H302: Harmful if swallowed.[17]
-
H315: Causes skin irritation.[17]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.
Signal Word: Warning
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[17] In case of contact, wash the affected area immediately and thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This self-validating protocol—combining knowledge of the molecule's properties with strict adherence to safety procedures—ensures both experimental integrity and personal safety.
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Synthesis of 4-(tert-butyl)thiophenol - PrepChem.com. PrepChem.com. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. [Link]
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tert-Butylthiol - Wikipedia. Wikipedia. [Link]
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Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed. PubMed. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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tert-Butylthiol - Grokipedia. Grokipedia. [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. ResearchGate. [Link]
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13.7 Thiols | Organic Chemistry - YouTube. YouTube. [Link]
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